molecular formula C10H14ClNO B6331149 1-(4-Chlorophenylamino)-2-butanol CAS No. 226879-73-8

1-(4-Chlorophenylamino)-2-butanol

Cat. No. B6331149
CAS RN: 226879-73-8
M. Wt: 199.68 g/mol
InChI Key: JHGWUGQEENZKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenylamino)-2-butanol, also known as 4-Chloro-2-butanol, is a chemical compound that is used in a variety of applications in the scientific research field. It is a colorless liquid with a sweet odor and is an important intermediate in the synthesis of several pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs. 4-Chloro-2-butanol is also used as a reagent in organic synthesis and as a catalyst in the production of polymers.

Scientific Research Applications

1-(4-Chlorophenylamino)-2-butanolutanol is used in a variety of scientific research applications. It is an important intermediate in the synthesis of several pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs. It is also used in the synthesis of polymers, such as polyurethanes and polycarbonates. In addition, it is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a solvent for a range of organic compounds.

Mechanism of Action

1-(4-Chlorophenylamino)-2-butanolutanol acts as a nucleophile, reacting with electrophilic species to form a covalent bond. The reaction is catalyzed by a base, such as sodium hydroxide, which acts as a Lewis acid to activate the nucleophile. The reaction proceeds through an SN2 mechanism, in which the nucleophile attacks the electrophile from the back side of the molecule, forming a covalent bond.
Biochemical and Physiological Effects
1-(4-Chlorophenylamino)-2-butanolutanol has not been studied extensively with regard to its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes, and prolonged exposure can cause skin and eye irritation. In addition, it is toxic if ingested and can cause nausea, vomiting, and abdominal pain.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-Chlorophenylamino)-2-butanolutanol in laboratory experiments include its availability, low cost, and mild toxicity. It is also relatively easy to use and can be stored and handled safely. The main limitation of using 1-(4-Chlorophenylamino)-2-butanolutanol is its mild toxicity, which can lead to skin and eye irritation if not handled properly.

Future Directions

There are a number of potential future directions for research on 1-(4-Chlorophenylamino)-2-butanolutanol. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, polymers, and other compounds. In addition, further research into its toxicity and safety could lead to improved safety protocols for handling and storing this compound. Finally, research into its potential use as a reagent in organic synthesis could lead to new and improved methods for synthesizing a variety of compounds.

Synthesis Methods

The most common method for synthesizing 1-(4-Chlorophenylamino)-2-butanolutanol is a nucleophilic substitution reaction of 4-chlorobenzaldehyde with 2-butanol in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at room temperature. The reaction produces 4-chloro-2-butanol, as well as water and sodium chloride as byproducts.

properties

IUPAC Name

1-(4-chloroanilino)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-2-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,10,12-13H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGWUGQEENZKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenylamino)-2-butanol

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